Cannabisin M
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Overview
Description
Cannabisin M is a lignanamide compound isolated from the seeds of Cannabis sativa LThis compound has been studied for its potential antioxidant and acetylcholinesterase inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cannabisin M involves the extraction of hemp seeds followed by purification processes. The extraction is typically performed using organic solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages. The primary method involves large-scale extraction from hemp seeds, followed by purification using advanced chromatographic techniques. The development of more efficient and sustainable extraction methods is an ongoing area of research .
Chemical Reactions Analysis
Types of Reactions
Cannabisin M undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Cannabisin M has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lignanamide chemistry and its reactivity.
Biology: Studied for its potential antioxidant and acetylcholinesterase inhibitory activities, which may have implications in neuroprotection and anti-aging research.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-inflammatory agent.
Mechanism of Action
Cannabisin M exerts its effects primarily through its antioxidant and acetylcholinesterase inhibitory activities. The compound interacts with molecular targets such as reactive oxygen species and acetylcholinesterase enzymes. By scavenging free radicals and inhibiting acetylcholinesterase, this compound helps in reducing oxidative stress and improving cholinergic function .
Comparison with Similar Compounds
Similar Compounds
Cannabisin A, B, C, D, E, F, G: These are other lignanamides found in Cannabis sativa L. that share structural similarities with Cannabisin M.
Grossamide: Another lignanamide with similar biological activities
Uniqueness
This compound is unique due to its specific antioxidant and acetylcholinesterase inhibitory activities. While other lignanamides also exhibit these properties, this compound has shown higher potency in some studies, making it a compound of interest for further research .
Properties
Molecular Formula |
C34H32N2O8 |
---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-6-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C34H32N2O8/c37-25-8-1-21(2-9-25)15-17-35-31(41)14-6-23-5-13-29-30(19-23)44-33(32(43-29)24-7-12-27(39)28(40)20-24)34(42)36-18-16-22-3-10-26(38)11-4-22/h1-14,19-20,32-33,37-40H,15-18H2,(H,35,41)(H,36,42)/b14-6+/t32-,33+/m1/s1 |
InChI Key |
YJZSVAMKJBSVAX-OFIDKDFJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC3=C(C=C2)O[C@@H]([C@H](O3)C(=O)NCCC4=CC=C(C=C4)O)C5=CC(=C(C=C5)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C=CC2=CC3=C(C=C2)OC(C(O3)C(=O)NCCC4=CC=C(C=C4)O)C5=CC(=C(C=C5)O)O)O |
Origin of Product |
United States |
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